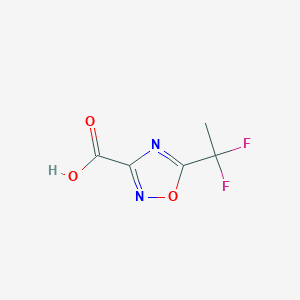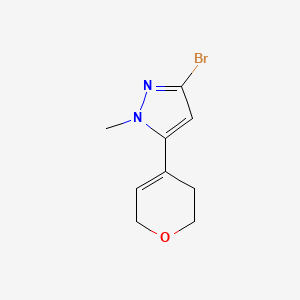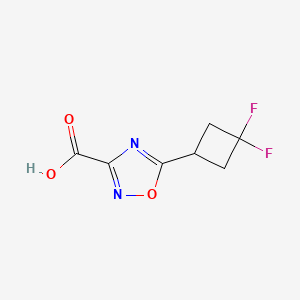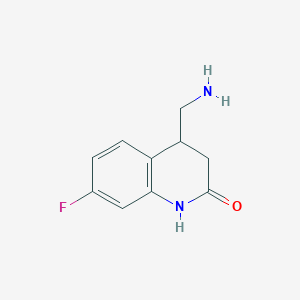
3-Amino-6-propyl-1,2,4-triazin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-propyl-1,2,4-triazin-5-OL is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-propyl-1,2,4-triazin-5-OL can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with propylamine under specific conditions can yield the desired compound . The reaction typically requires a solvent such as dioxane and a base like sodium carbonate, with the temperature maintained between 70-80°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-propyl-1,2,4-triazin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
3-Amino-6-propyl-1,2,4-triazin-5-OL has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-propyl-1,2,4-triazin-5-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of nitric oxide synthase, reducing the production of reactive nitrogen intermediates .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: A linear primary alkanolamine used as a molecular linker.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazine structures used in various applications.
Uniqueness
3-Amino-6-propyl-1,2,4-triazin-5-OL is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-amino-6-propyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4-5(11)8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,10,11) |
Clave InChI |
LEKAPXRFPTWUMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
![4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)


![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)






![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)

